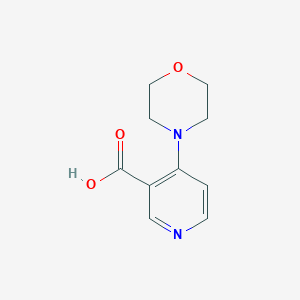
4-吗啉尼古丁酸
描述
4-Morpholinonicotinic acid is a chemical compound that can be found in various commercial sources . It’s a derivative of nicotinic acid, which is one of the most important vitamins involved in many vital processes within living organisms .
Synthesis Analysis
The synthesis of morpholino nucleosides, which could be related to 4-Morpholinonicotinic acid, starts from enantiopure glycidol . The synthesis of modified morpholino monomers is performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . Another paper discusses the synthesis of 2-substituted aryl derived from nicotinic acid .科学研究应用
Cardiovascular Health and Lipid Regulation
4-Morpholinonicotinic acid has been investigated for its potential to regulate lipid metabolism. Similar to nicotinic acid, it may help increase high-density lipoprotein (HDL) levels while reducing low-density lipoprotein (LDL) cholesterol. Researchers have explored its use in preventing heart attacks and atherosclerotic diseases .
Anti-Inflammatory and Analgesic Properties
Certain 2-substituted aryl derivatives derived from nicotinic acid, including 2-bromo aryl substituents, have demonstrated anti-inflammatory and analgesic efficacy. These compounds could be valuable in managing pain and inflammation .
Treatment of Kidney Diseases
Studies suggest that 4-Morpholinonicotinic acid might play a role in kidney disease management. Its ability to regulate blood pressure and lipid levels could benefit patients with kidney-related conditions .
Alzheimer’s Disease Research
Some derivatives of 4-Morpholinonicotinic acid have shown promise in Alzheimer’s disease research. While more investigation is needed, these compounds exhibit potential neuroprotective effects .
Skin Aging and Pigmentation Control
Although not directly related to nicotinic acid, nicotinamide (niacinamide), a close relative, has been used to control skin aging and pigmentation. Since nicotinic acid morpholine shares structural similarities, it might also have applications in dermatology .
Novel Drug Development via Niacin Receptors
Recent discoveries related to the niacin receptor protein have opened up new avenues for drug development. Researchers are designing novel drugs that interact with niacin receptors, potentially leading to therapeutic options for dyslipidemia and cardiovascular diseases .
安全和危害
作用机制
Target of Action
4-Morpholinonicotinic acid is a derivative of nicotinic acid, which is known to act as an agonist at nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits . They are found in various locations in the body, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain .
Mode of Action
As a nicotinic acid derivative, 4-Morpholinonicotinic acid likely interacts with its targets in a similar manner to nicotine. Nicotine dramatically stimulates neurons and ultimately blocks synaptic transmission by acting as an agonist at nicotinic cholinergic receptors . It exerts two effects: a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .
Biochemical Pathways
Three pathways of nicotine degradation, namely the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified . It’s plausible that 4-Morpholinonicotinic acid might interact with similar pathways.
Pharmacokinetics
Morphine is known to have a complex pharmacokinetic profile, with its active metabolite, morphine-6-glucuronide, responsible for approximately 85% of the response observed after morphine administration
Result of Action
Nicotine is known to have a stimulatory effect on neurons and can block synaptic transmission . It also has a reward effect in the limbic system .
Action Environment
The action of 4-Morpholinonicotinic acid, like many other compounds, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents, is known to be influenced by the environment . The reaction conditions, the stability of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes can all be affected by environmental factors . It’s plausible that similar factors could influence the action, efficacy, and stability of 4-Morpholinonicotinic acid.
属性
IUPAC Name |
4-morpholin-4-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-7-11-2-1-9(8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAAOYBMOGDECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740081 | |
| Record name | 4-(Morpholin-4-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinonicotinic acid | |
CAS RN |
120800-51-3 | |
| Record name | 4-(4-Morpholinyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120800-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Morpholin-4-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




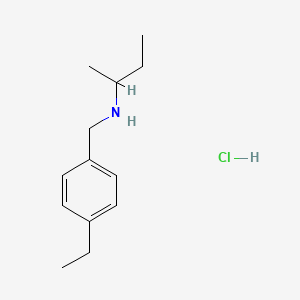
![2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3059639.png)
![N-[4-(Methylthio)benzyl]-1-propanamine hydrochloride](/img/structure/B3059640.png)
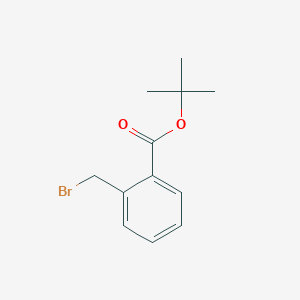
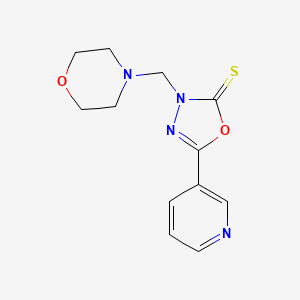
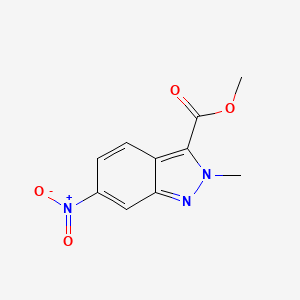

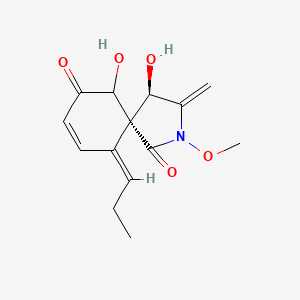

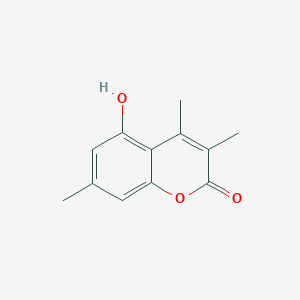
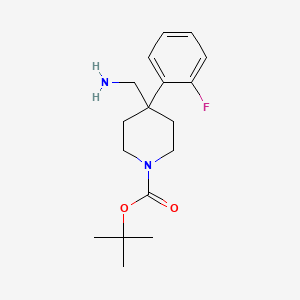
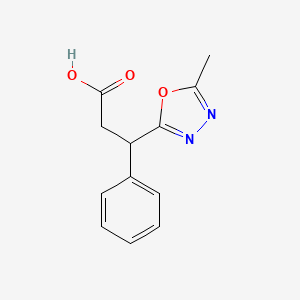
![2,6-dichloro-N'-[6-(trifluoromethyl)pyridine-3-carbonyl]benzohydrazide](/img/structure/B3059659.png)